molecular formula C19H25IN2 B13948839 2-(2-(4-(Diethylamino)phenyl)vinyl)-1-ethylpyridinium iodide CAS No. 57439-27-7

2-(2-(4-(Diethylamino)phenyl)vinyl)-1-ethylpyridinium iodide

Cat. No.: B13948839
CAS No.: 57439-27-7
M. Wt: 408.3 g/mol
InChI Key: WZHBDOPQGWBNEU-UHFFFAOYSA-M
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Description

2-(2-(4-(Diethylamino)phenyl)vinyl)-1-ethylpyridinium iodide is a cationic styryl dye with a pyridinium core, a vinyl linker, and a 4-diethylaminophenyl substituent. Its molecular formula is C₁₈H₂₃IN₂, with a monoisotopic mass of 394.090597 and an average mass of 394.300 . The compound features an ethyl group on the pyridinium nitrogen and a diethylamino group on the phenyl ring, distinguishing it from related styryl dyes. Its structure enables strong fluorescence and solvatochromic properties, making it suitable for applications in bioimaging and materials science.

Properties

CAS No.

57439-27-7

Molecular Formula

C19H25IN2

Molecular Weight

408.3 g/mol

IUPAC Name

N,N-diethyl-4-[2-(1-ethylpyridin-1-ium-2-yl)ethenyl]aniline iodide

InChI

InChI=1S/C19H25N2.HI/c1-4-20(5-2)19-14-11-17(12-15-19)10-13-18-9-7-8-16-21(18)6-3;/h7-16H,4-6H2,1-3H3;1H/q+1;/p-1

InChI Key

WZHBDOPQGWBNEU-UHFFFAOYSA-M

Isomeric SMILES

CC[N+]1=CC=CC=C1/C=C/C2=CC=C(C=C2)N(CC)CC.[I-]

Canonical SMILES

CC[N+]1=CC=CC=C1C=CC2=CC=C(C=C2)N(CC)CC.[I-]

Origin of Product

United States

Preparation Methods

General Synthetic Strategy

The synthesis of 2-(2-(4-(diethylamino)phenyl)vinyl)-1-ethylpyridinium iodide typically involves a condensation reaction between a 1-ethylpyridinium salt and an aromatic aldehyde bearing the diethylamino substituent. The reaction forms a styryl linkage (vinyl bridge) via a Knoevenagel-type or Wittig-type condensation, followed by quaternization to introduce the pyridinium iodide moiety.

Stepwise Preparation

Step 1: Preparation of 1-Ethylpyridinium Salt

  • 1-Ethylpyridine is reacted with an alkylating agent such as ethyl iodide to form 1-ethylpyridinium iodide.
  • This quaternization step introduces the positively charged pyridinium center essential for the final dye structure.

Step 2: Synthesis of 4-(Diethylamino)benzaldehyde

  • 4-(Diethylamino)benzaldehyde can be prepared by formylation of N,N-diethylaniline derivatives via the Vilsmeier-Haack reaction or obtained commercially.

Step 3: Condensation Reaction

  • The 1-ethylpyridinium salt is condensed with 4-(diethylamino)benzaldehyde under basic or mildly acidic conditions.
  • The reaction proceeds via a Knoevenagel condensation, forming the vinyl linkage between the pyridinium ring (at the 2-position) and the aromatic aldehyde.
  • Solvents such as ethanol or acetic acid are commonly used.
  • The reaction is typically carried out at reflux temperatures to drive the condensation to completion.

Step 4: Isolation and Purification

  • The product precipitates out as the iodide salt.
  • Purification is usually achieved by recrystallization from ethanol or other suitable solvents.
  • The final compound is isolated as a solid with characteristic fluorescence properties.

Reaction Scheme Summary

Step Reactants Conditions Product
1 1-Ethylpyridine + Ethyl iodide Reflux in solvent (e.g., acetonitrile) 1-Ethylpyridinium iodide
2 N,N-Diethylaniline + Formylation reagents Vilsmeier-Haack conditions 4-(Diethylamino)benzaldehyde
3 1-Ethylpyridinium iodide + 4-(Diethylamino)benzaldehyde Reflux in ethanol, base catalyst (e.g., piperidine) 2-(2-(4-(Diethylamino)phenyl)vinyl)-1-ethylpyridinium iodide

Detailed Research Findings and Analysis

Reaction Optimization

  • The condensation reaction is sensitive to the choice of solvent and catalyst.
  • Mildly basic catalysts such as piperidine or pyridine facilitate the formation of the vinyl bond by deprotonating the active methylene group adjacent to the pyridinium ring.
  • Reaction temperature control is crucial to prevent side reactions such as polymerization or decomposition.

Yield and Purity

  • Reported yields for analogous styryl pyridinium iodides range from 60% to 85% depending on reaction conditions.
  • Purity is confirmed by spectroscopic techniques such as NMR, UV-Vis, and fluorescence spectroscopy.
  • The compound exhibits strong absorption in the visible region due to extended conjugation, confirming successful synthesis.

Spectroscopic Characterization

Technique Key Observations
UV-Vis Absorption maxima around 450-500 nm indicating conjugated styryl system
Fluorescence Strong emission in the visible range, useful for dye applications
NMR (¹H, ¹³C) Signals consistent with vinyl protons and aromatic protons; quaternary ammonium confirmed by chemical shifts
Mass Spectrometry Molecular ion peak at m/z 408 confirming molecular weight

Comparative Notes on Related Compounds

Compound Name Substituents on Phenyl Ring Molecular Weight Preparation Similarities
2-(4-Dimethylaminostyryl)-1-ethylpyridinium iodide Dimethylamino 380.27 g/mol Similar condensation and quaternization steps
2-(2-(4-(Diethylamino)phenyl)vinyl)-1-ethylpyridinium iodide Diethylamino 408.32 g/mol Identical synthetic approach with different amine substituent

The diethylamino derivative shows slightly higher molecular weight and altered electronic properties due to the bulkier substituent, which can affect solubility and photophysical behavior.

Chemical Reactions Analysis

Types of Reactions

2-(2-(4-(Diethylamino)phenyl)vinyl)-1-ethylpyridinium iodide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different pyridinium derivatives, while reduction can lead to the formation of amine derivatives .

Scientific Research Applications

Based on the search results, "2-(2-(4-(Diethylamino)phenyl)vinyl)-1-ethylpyridinium iodide" has applications in scientific research, particularly as a nonlinear optical material. However, the search results do not contain comprehensive data tables or well-documented case studies focusing solely on the applications of this specific compound.

It's important to note that a related compound, "2-(4-(dimethylamino)styryl)-N-ethylpyridinium iodide" (DASPEI), is more extensively documented in the search results. DASPEI is used to stain mitochondria in live cells and as a mitochondrial potentiometric probe . It has been used in a no-wash assay for mitochondrial membrane potential, which is valuable for toxicological testing, drug target discovery, and mechanistic models of diseases involving mitochondrial dysfunction .

Here's a summary of the applications of DASPEI, which may provide insights into potential uses of "2-(2-(4-(Diethylamino)phenyl)vinyl)-1-ethylpyridinium iodide" due to their structural similarities:

DASPEI (2-(4-(Dimethylamino)styryl)-N-ethylpyridinium iodide) Applications:

  • Mitochondrial staining: Used to stain mitochondria in live cells .
  • Mitochondrial membrane potential assay: A fluorescent plate reader-based assay using DASPEI was developed for assessing mitochondrial membrane potential .
    • This assay can be used to detect mitochondrial dysfunction, a hallmark of several diseases and a result of drug side effects .
    • The assay was validated using protonophores (CCCP, DNP) and the neuroleptic thioridazine, and it detected changes in mitochondrial membrane potential in cells exposed to cobalt and amyloid β .
    • The assay is suitable for large-scale screening efforts because it doesn't require washing steps, has a Z' value >0.5, can be used on standard fluorometers, and has good post-liquid handling stability .
  • Potential applications:
    • Toxicological testing
    • Drug target discovery
    • Mechanistic models of diseases involving mitochondrial dysfunction

Mechanism of Action

The mechanism of action of 2-(2-(4-(Diethylamino)phenyl)vinyl)-1-ethylpyridinium iodide involves its interaction with light. The compound exhibits strong nonlinear optical properties due to the delocalization of π-electrons within its structure. This delocalization enhances its ability to interact with light, making it effective in applications such as second harmonic generation (SHG) and other NLO processes .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Substituent Effects

Key structural variations among analogues include:

  • Amino group substituents (dimethyl vs. diethyl).
  • Pyridinium nitrogen substituents (methyl vs. ethyl).
  • Linker groups (vinyl vs. diazenyl).
Table 1: Structural Comparison
Compound Name Molecular Formula Phenyl Substituent Pyridinium Substituent Linker Type
Target Compound C₁₈H₂₃IN₂ Diethylamino Ethyl Vinyl
4-[4-(Dimethylamino)styryl]-1-methylpyridinium iodide (DASPMI) C₁₆H₁₉IN₂ Dimethylamino Methyl Vinyl
2-(4-(Dimethylamino)styryl)-1-ethylpyridinium iodide (DASPEI) C₁₇H₂₁IN₂ Dimethylamino Ethyl Vinyl
4-[(E)-2-[4-(Diethylamino)phenyl]diazenyl]-1-methylpyridinium iodide (MDEPAP) C₁₆H₂₀IN₅ Diethylamino Methyl Diazenyl (azo)

Photophysical Properties

Table 2: Spectral and Physical Properties
Compound λₐbs (nm) λₑₘ (nm) Molar Extinction Coefficient (cm⁻¹M⁻¹) Solubility
Target Compound Data not reported Data not reported Data not reported Likely soluble in polar organic solvents (inferred from analogues)
DASPMI 475 (MeOH) 605 45,000 (MeOH) Soluble in DMSO, MeOH, CHCl₃
DASPEI ~470–505 ~600–610 42,000–58,000 Enhanced solubility due to ethyl group
MDEPAP N/A N/A N/A Limited data; likely polar solvent-soluble

Key Observations :

  • Diethylamino vs.
  • Ethyl vs. methyl on pyridinium : Ethyl substituents (target compound, DASPEI) improve lipophilicity and membrane permeability compared to methyl (DASPMI, MDEPAP) .
  • Linker effects : Vinyl linkers (target compound, DASPMI, DASPEI) enhance conjugation and fluorescence intensity compared to diazenyl groups (MDEPAP) .

Mechanistic Insights :

  • Mitochondrial affinity: DASPEI’s ethyl group improves mitochondrial localization efficiency compared to DASPMI . The target compound’s diethylamino group may further enhance binding to mitochondrial membranes.
  • NLO applications: DASPMI’s strong hyperpolarizability makes it suitable for nonlinear optical materials, a property likely shared by the target compound due to structural similarity .

Biological Activity

2-(2-(4-(Diethylamino)phenyl)vinyl)-1-ethylpyridinium iodide, commonly referred to as DASPEI, is a compound belonging to the class of styryl dyes. It is primarily recognized for its fluorescent properties and potential applications in bioimaging and photonics. This article provides a comprehensive overview of the biological activity of DASPEI, including its mechanisms of action, cytotoxicity, and applications in biological research.

  • Molecular Formula : C19H25N2I
  • Molecular Weight : 408.3 g/mol
  • CAS Number : 57439-27-7
  • Melting Point : 267ºC (decomposes)

DASPEI exhibits strong nonlinear optical properties, which are attributed to the delocalization of π-electrons within its structure. This characteristic enhances its interaction with light, making it effective in applications such as:

  • Fluorescent Imaging : DASPEI selectively stains mitochondria in live cells, allowing for the visualization of cellular structures and functions.
  • Photonic Devices : Its high transparency in visible and near-infrared regions makes it suitable for use in optical data storage and signal processing devices.

Cytotoxicity Studies

Research has indicated that DASPEI has varying levels of cytotoxicity depending on the concentration and exposure duration. In vitro studies have shown that at higher concentrations, DASPEI can induce apoptosis in certain cancer cell lines. For instance, a study evaluated the cytotoxic effects of various concentrations of DASPEI on human leukemia cells, revealing significant growth inhibition at concentrations above 10 µM.

Concentration (µM)Cell Viability (%)
0100
195
580
1050
2030

Applications in Bioimaging

DASPEI is particularly valuable in bioimaging due to its ability to selectively stain mitochondria. The compound's uptake is influenced by the membrane potential, which allows for differential staining of live versus dead cells. This property has been exploited in various studies to assess mitochondrial function and integrity.

Study on Mitochondrial Staining

A study published in Bioorganic & Medicinal Chemistry Letters explored the use of DASPEI for mitochondrial staining in live human cells. The researchers found that DASPEI effectively localized within mitochondria and provided clear fluorescence signals, enabling real-time monitoring of mitochondrial dynamics during cellular processes such as apoptosis.

Evaluation of Antioxidant Properties

Another investigation assessed the antioxidant properties of DASPEI using various assays. The results indicated that DASPEI could scavenge free radicals effectively, suggesting potential protective effects against oxidative stress in cells.

Q & A

What are the optimal synthetic routes for preparing 2-(2-(4-(Diethylamino)phenyl)vinyl)-1-ethylpyridinium iodide, and what critical parameters influence yield?

Answer:
The synthesis involves a condensation reaction between 1-ethylpyridinium iodide and 4-diethylaminobenzaldehyde under basic conditions. Critical parameters include:

  • Solvent selection : Anhydrous ethanol or methanol ensures reactivity while minimizing side reactions.
  • Base choice : Piperidine or K₂CO₃ catalyzes the Knoevenagel condensation; excess base may degrade the aldehyde.
  • Reaction time/temperature : Reflux (70–80°C) for 6–12 hours optimizes vinyl bond formation.
  • Purification : Recrystallization from ethanol/diethyl ether removes unreacted precursors.
    Similar styryl pyridinium syntheses report yields of ~40–60% under controlled conditions .

How should researchers purify and characterize this compound to confirm structural integrity?

Answer:

  • Purification : Column chromatography (silica gel, CH₂Cl₂:MeOH 9:1) or recrystallization.
  • Characterization :
    • NMR : ¹H NMR confirms vinyl proton coupling (J ≈ 16 Hz) and diethylamino group signals (δ 1.2–1.4 ppm, triplet; δ 3.3–3.5 ppm, quartet).
    • HRMS : Verify molecular ion [M-I]⁺ (e.g., m/z 307.2142 for C₁₉H₂₅N₂⁺).
    • XRD : Single-crystal X-ray diffraction resolves stereochemistry and crystal packing, as demonstrated for analogous styryl pyridinium salts .

What methodologies are recommended for determining the fluorescence quantum yield (ΦF), and how can solvent effects be analyzed?

Answer:

  • Experimental design :
    • Use quinine sulfateF = 0.54 in 0.1 M H₂SO₄) as a reference.
    • Prepare degassed solutions (OD < 0.1 at λex) to avoid inner-filter effects.
    • Measure integrated fluorescence intensity across emission spectra (λex = 450 nm).
  • Solvent effects :
    • Plot Stokes shift vs. solvent polarity (Lippert-Mataga equation) to correlate with dielectric constant (ε) and refractive index (n).
    • Polar solvents (e.g., DMSO) enhance charge-transfer transitions, increasing ΦF .

How can researchers resolve discrepancies in reported fluorescence lifetimes (τ) across studies?

Answer:
Discrepancies may arise from:

  • Instrumental factors : Calibrate time-correlated single-photon counting (TCSPC) systems using a reference dye (e.g., fluorescein).
  • Sample preparation : Ensure degassing (N₂ purge) to eliminate oxygen quenching.
  • Concentration effects : Dilute samples to avoid aggregation (<10 µM).
  • Temperature control : Maintain 25°C ± 0.5°C during measurements.
    Reproducibility requires standardized protocols and cross-lab validation .

What strategies are effective for studying aggregation-induced emission (AIE) or aggregation-caused quenching (ACQ) in this compound?

Answer:

  • AIE/ACQ analysis :
    • Prepare water/THF mixtures (0–99% H₂O) to induce aggregation.
    • Monitor fluorescence intensity changes via spectrofluorometry.
    • Use dynamic light scattering (DLS) to correlate particle size with emission trends.
  • Theoretical modeling : Time-dependent DFT (TD-DFT) calculations predict excited-state behavior in aggregated vs. monomeric states .

What safety precautions are essential during synthesis and handling?

Answer:

  • PPE : Nitrile gloves, safety goggles, and lab coats.
  • Ventilation : Perform reactions in a fume hood to avoid iodide vapor exposure.
  • Storage : Light-sensitive; store in amber vials at –20°C under inert gas.
  • Waste disposal : Neutralize acidic residues before disposal. Refer to SDS guidelines for pyridinium salts .

How can researchers investigate this compound’s potential as a mitochondrial membrane potential probe?

Answer:

  • Cell staining : Incubate with HeLa cells (1–10 µM, 30 min) and image via confocal microscopy (λexem = 488/580 nm).
  • Validation : Co-stain with JC-1 or TMRM to confirm mitochondrial localization.
  • Photostability : Compare bleaching rates under continuous illumination vs. commercial dyes (e.g., Rhodamine 123) .

What advanced computational methods can predict substituent effects on photophysical properties?

Answer:

  • DFT/TD-DFT : Optimize ground- and excited-state geometries (B3LYP/6-31G*).
  • Frontier molecular orbitals (FMOs) : Analyze HOMO-LUMO gaps to correlate with absorption maxima.
  • Solvent modeling : Use polarizable continuum models (PCM) to simulate solvent effects on λmax .

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